molecular formula C17H21N3O4S2 B2664506 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 303127-34-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2664506
CAS No.: 303127-34-6
M. Wt: 395.49
InChI Key: AEBBEYFAZIZFSB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 303127-34-6) is a chemical compound with the molecular formula C 17 H 21 N 3 O 4 S 2 and a molecular weight of 395.49 g/mol . It belongs to the class of N -(thiazol-2-yl)-benzamide analogs, a scaffold of significant interest in medicinal chemistry and pharmacological research . Thiazole-containing compounds are recognized as important functional groups that act as ligands on a variety of biological matrices and are investigated for a wide range of therapeutic applications . This compound is of particular value for researchers studying ion channels and novel signaling pathways. Structurally related analogs have been identified as a first-in-class of selective antagonists and negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These tools are crucial for exploring ZAC's physiological functions, which are less elucidated than those of classical neurotransmitter receptors. The research value of this benzamide-thiazole compound extends to its potential use in probe discovery and as a key intermediate in the synthesis of more complex molecules for biological screening. This product is intended for research and development purposes only. It is not approved for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-5-20(6-2)26(23,24)14-9-7-13(8-10-14)16(22)19-17-18-11(3)15(25-17)12(4)21/h7-10H,5-6H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBBEYFAZIZFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation and Methylation: Introduction of the acetyl and methyl groups on the thiazole ring can be done using acetyl chloride and methyl iodide, respectively.

    Formation of the Benzamide Moiety: The benzamide part can be synthesized by reacting 4-aminobenzoyl chloride with diethylamine.

    Coupling Reaction: Finally, the thiazole and benzamide fragments can be coupled together using suitable coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Substituted thiazole or benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and benzamide derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole and benzamide structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Comparison Table 1: Thiazole Substituent Effects
Compound Name Thiazole Substituents Key Structural Differences Potential Impact on Activity Reference
Target Compound 5-acetyl, 4-methyl Electron-withdrawing acetyl group; methyl at C4 Enhanced stability; possible metabolic resistance -
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 5-acetyl, 4-phenyl Phenyl group (bulky, lipophilic) at C4 Increased lipophilicity; altered target binding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro Chlorine (electron-withdrawing) at C5 Enhanced electrophilicity; enzyme inhibition
Filapixant (WHO List 122) 5-methyl, pyrimidinyl-ethyl Complex substituents targeting purinoreceptors Selective receptor antagonism

Key Observations :

  • The 5-acetyl group may mimic carbonyl interactions seen in enzyme inhibitors (e.g., PFOR inhibition in ) .

Variations in the Sulfamoyl/Substituted Benzamide Group

Comparison Table 2: Benzamide Substituent Effects
Compound Name Benzamide Substituent Key Functional Differences Biological Relevance Reference
Target Compound 4-(diethylsulfamoyl) Diethyl group (moderate lipophilicity) Tunable pharmacokinetics -
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide 5-(morpholine-4-sulfonyl) Morpholine (polar, cyclic amine) Enhanced solubility; kinase inhibition
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Acetamide Simpler substituent Non-selective COX inhibition

Key Observations :

  • The diethylsulfamoyl group balances lipophilicity and solubility compared to the morpholine-sulfonyl analog (), which is more polar but may limit blood-brain barrier penetration .
  • Simpler benzamide derivatives (e.g., acetamide in ) lack the sulfamoyl group, reducing steric and electronic complexity but also target selectivity .

Hypotheses for Target Compound :

  • The diethylsulfamoyl group may enhance membrane permeability, enabling broader target engagement.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : ~398–420 g/mol (based on analogs in and ) .
  • Solubility : Diethylsulfamoyl likely reduces aqueous solubility compared to morpholine-sulfonyl analogs but improves lipid bilayer penetration.
  • Metabolic Stability : The 4-methyl thiazole group may resist oxidative metabolism compared to phenyl or chloro substituents .

Q & A

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:
X-ray crystallography is the gold standard for structural elucidation. Synthesize high-purity crystals via slow evaporation (e.g., methanol recrystallization) and use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL can resolve hydrogen bonding networks, such as N–H⋯N or C–H⋯O interactions critical for dimer stabilization. For example, centrosymmetric dimers in related thiazol-2-yl benzamides were resolved using SHELX software .

Advanced: What strategies optimize synthetic yield for derivatives with similar thiazole-amide backbones?

Answer:
Optimize reaction stoichiometry and solvent systems. Use pyridine as both solvent and acid scavenger during amide coupling (e.g., reacting 5-acetyl-4-methylthiazol-2-amine with 4-(diethylsulfamoyl)benzoyl chloride). Monitor progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (gradient elution) to isolate intermediates. For challenging couplings, microwave-assisted synthesis at 80–100°C for 30–60 minutes improves efficiency .

Basic: What assays are suitable for preliminary evaluation of biological activity?

Answer:
Use in vitro enzymatic assays targeting pathways indicated by structural analogs. For example:

  • Tyrosinase inhibition : Measure IC50 via UV-Vis spectroscopy using L-DOPA as substrate .
  • Purinergic receptor antagonism : Monitor calcium flux in HEK293 cells transfected with human P2X7 receptors .
  • Kinase inhibition : Perform ADP-Glo™ assays for kinases like c-Kit or Nek2 .

Advanced: How can metabolic stability be assessed in preclinical studies?

Answer:

  • Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2) using first-order kinetics .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to identify metabolic liabilities .

Advanced: How to resolve contradictions in IC50 values across different studies?

Answer:
Variability often stems from assay conditions:

  • Cell line differences : Compare results in isogenic lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
  • Buffer composition : Adjust ATP concentrations in kinase assays (e.g., 1–10 µM ATP) to mimic physiological levels .
  • Data normalization : Use Z’-factor >0.5 to validate assay robustness and exclude outliers .

Basic: What computational tools predict binding modes to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PFOR enzyme PDB: 1PML). Validate poses via MD simulations (GROMACS) to assess stability .
  • Pharmacophore modeling : Align with known inhibitors (e.g., nitazoxanide derivatives) to identify critical H-bond acceptors (e.g., acetyl-thiazole) .

Advanced: How to design SAR studies for improving potency?

Answer:

  • Substituent variation : Replace diethylsulfamoyl with morpholine-sulfonyl (higher polarity) or trifluoromethyl (enhanced lipophilicity). Compare logP (HPLC) and solubility (shake-flask method).
  • Bioisosteric replacement : Swap the thiazole ring with triazole or oxadiazole and test inhibitory activity .
  • Fragment-based design : Use X-ray data to guide addition of methyl/acetyl groups at C4/C5 of thiazole for steric optimization .

Basic: What methods assess toxicity in cell-based models?

Answer:

  • Cytotoxicity : MTT/WST-1 assays in primary hepatocytes or fibroblasts (48-hour exposure). Calculate CC50 vs. IC50 for selectivity index .
  • Genotoxicity : Comet assay or γH2AX foci staining to detect DNA damage at 10–100 µM concentrations .

Advanced: How does polymorphism affect bioavailability?

Answer:
Characterize polymorphs via DSC (melting point shifts) and PXRD (peak differences). Test solubility of Form I (high-energy) vs. Form II (low-energy) in biorelevant media (FaSSIF/FeSSIF). Use nanoformulation (e.g., PLGA nanoparticles) to enhance dissolution of poorly soluble forms .

Advanced: Can synergistic effects be exploited in combination therapies?

Answer:
Screen with standard agents (e.g., paclitaxel or 5-FU) using Chou-Talalay synergy analysis (CompuSyn). For example:

  • Mitotic inhibition : Combine with Hec1/Nek2 pathway inhibitors (e.g., INH1) at 1:1–1:5 molar ratios .
  • Antimicrobial synergy : Test with nitazoxanide against C. difficile using checkerboard MIC assays .

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